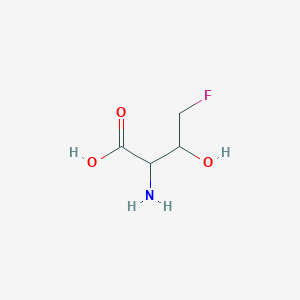
5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid: is an organic compound with the molecular formula C9H5F3INO3 and a molecular weight of 359.04 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoroacetamido group, and a benzoic acid moiety. It is used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid typically involves the reaction of 2-amino-5-iodobenzoic acid with trifluoroacetic anhydride in the presence of triethylamine . The reaction is carried out in dichloroethane (DCE) as a solvent, and the mixture is stirred at room temperature for approximately 15 hours. The product is then filtered, washed with water, and dried to obtain the desired compound in virtually quantitative yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction Reactions: The trifluoroacetamido group can be reduced to form amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as or can be used in the presence of a suitable catalyst.
Oxidation Reactions: Oxidizing agents like or can be employed.
Reduction Reactions: Reducing agents such as or are commonly used.
Major Products Formed:
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of carboxylate derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
- 2-Iodo-5-(trifluoromethyl)benzoic acid
- 2-Iodobenzoic acid
- 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid
Comparison:
- 2-Iodo-5-(trifluoromethyl)benzoic acid has a similar structure but lacks the amido group, which may affect its reactivity and binding properties.
- 2-Iodobenzoic acid is a simpler compound without the trifluoroacetamido group, making it less versatile in certain applications.
- 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid contains a hydroxyl group, which can introduce different reactivity and binding characteristics compared to the amido group in 5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions and interact with specific molecular targets, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C9H5F3INO3 |
|---|---|
Molecular Weight |
359.04 g/mol |
IUPAC Name |
5-iodo-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H5F3INO3/c10-9(11,12)8(17)14-6-2-1-4(13)3-5(6)7(15)16/h1-3H,(H,14,17)(H,15,16) |
InChI Key |
UVYSTUBIYJFWFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


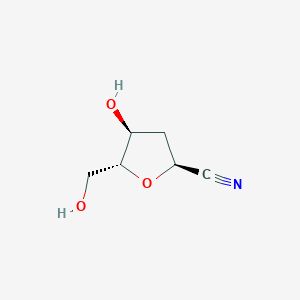

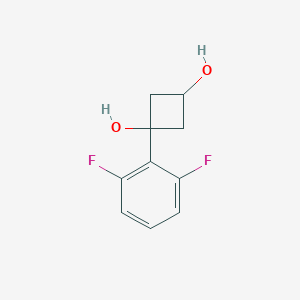
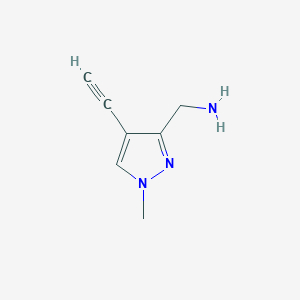
![2-Fluoro-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13501462.png)
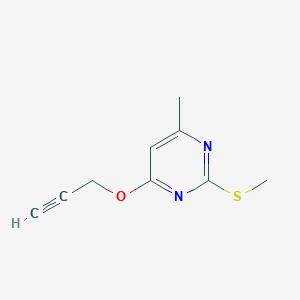
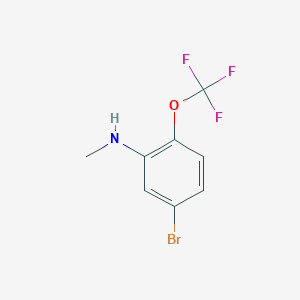

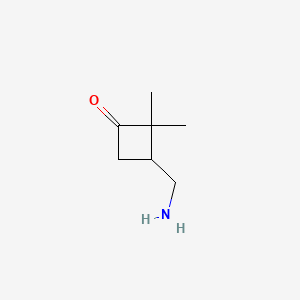

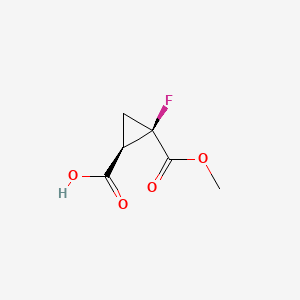
![lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate](/img/structure/B13501507.png)

